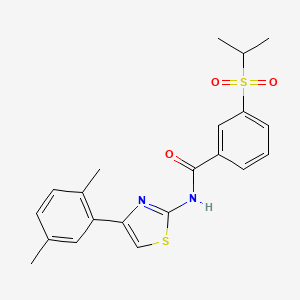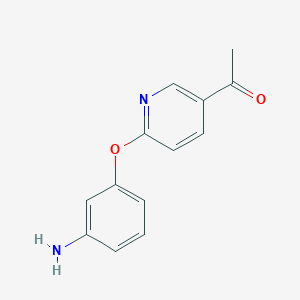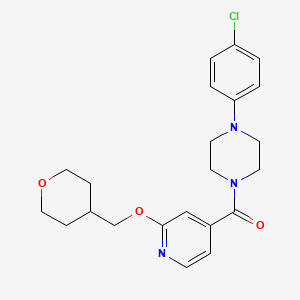
(4-(4-chlorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-(4-chlorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperazine and chlorophenyl groups, which are known to exhibit biological activities such as anticancer and antituberculosis properties .
Synthesis Analysis
The synthesis of related piperazine derivatives is described in the first paper, where a series of new [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride . This method is a common synthetic route for generating piperazine derivatives and could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction studies . These studies provide insights into the conformation and geometry of the piperazine and chlorophenyl components, which are likely to be relevant to the compound of interest. For example, the piperidine ring, which is structurally similar to piperazine, adopts a chair conformation, and the geometry around certain atoms can be distorted tetrahedral .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including thermal and optical properties. For example, thermal properties were assessed using thermogravimetric analysis, revealing that the structure of a related compound was stable in a certain temperature range . Additionally, the presence of intermolecular hydrogen bonds and other non-covalent interactions such as C—Cl···π and π···π interactions can influence the physical properties and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
Research on compounds structurally related to "(4-(4-chlorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone" includes studies on molecular interactions with cannabinoid receptors, showcasing the potential for designing drugs targeting specific receptors. For instance, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) details its interaction with the CB1 cannabinoid receptor, highlighting the role of specific conformations in binding affinity and antagonist activity. This research could inform the development of new pharmacophore models for receptor targeting (J. Shim et al., 2002).
Antimicrobial and Anticancer Properties
Several studies have synthesized and evaluated compounds with structures similar to the queried chemical, demonstrating antimicrobial and anticancer activities. For example, research on new pyridine derivatives has shown variable and modest activity against bacteria and fungi, indicating the potential for such compounds in developing new antimicrobial agents (N. Patel et al., 2011). Another study on pyrazole carboxamide derivatives containing a piperazine moiety confirmed their structure through X-ray crystal analysis and hinted at antimicrobial and anticancer potentials (Hong-Shui Lv et al., 2013).
Structural and Binding Studies
Investigations into the crystal structures of related compounds have provided insights into their molecular configurations and interactions with biological targets. For instance, the crystal structure analysis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile revealed its antimicrobial activity potential and facilitated docking studies to assess interaction with microbial proteins (R. M. Okasha et al., 2022).
Receptor Binding and Agonist Activity
Research on the binding assay of pyrazolo[1,5-α]pyridines to dopamine receptors has uncovered potential ligands with high affinity, suggesting applications in designing drugs for neurological disorders. These studies emphasize the importance of structural features and functional groups in receptor binding and agonist activity, which could guide the development of novel therapeutics targeting dopamine receptors (Li Guca, 2014).
Safety and Hazards
The compound (4-(4-chlorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone should be stored in a dark place, in an inert atmosphere, at room temperature . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-19-1-3-20(4-2-19)25-9-11-26(12-10-25)22(27)18-5-8-24-21(15-18)29-16-17-6-13-28-14-7-17/h1-5,8,15,17H,6-7,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGISGJSKQEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)
![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)
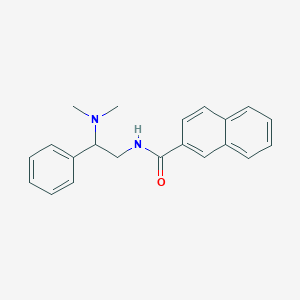
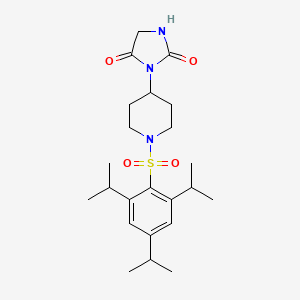

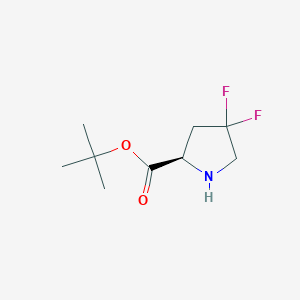
![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)
